(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane
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Overview
Description
(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane: is a bromo silyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane typically involves the reaction of 3-bromo-1,1-dimethyl-propanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed:
Substitution: Formation of new silyl ethers, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of silyl-protected alcohols which are crucial in multi-step organic syntheses .
Biology and Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those requiring propanol functionality.
- Acts as a protecting group for alcohols in the synthesis of biologically active molecules .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the manufacture of advanced polymers and resins .
Mechanism of Action
The mechanism of action of (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane involves its ability to act as a protecting group for alcohols. The tert-butyl-dimethylsilyl group can be selectively removed under mild acidic conditions, revealing the free alcohol. This selective protection and deprotection are crucial in multi-step organic syntheses, allowing for the sequential construction of complex molecules .
Comparison with Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (3-Chloropropoxy)-tert-butyldimethylsilane
Comparison:
- (3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but lacks the additional methyl groups on the propoxy chain, making it less sterically hindered.
- (2-Bromoethoxy)-tert-butyldimethylsilane: Shorter chain length, leading to different reactivity and steric properties.
- (3-Chloropropoxy)-tert-butyldimethylsilane: Chlorine atom instead of bromine, resulting in different reactivity and leaving group ability .
Uniqueness:
- The presence of the 1,1-dimethyl groups on the propoxy chain provides unique steric properties, influencing its reactivity and selectivity in chemical reactions.
- The combination of the tert-butyl-dimethylsilyl group with the 3-bromo-1,1-dimethyl-propoxy moiety offers a unique balance of stability and reactivity, making it valuable in specific synthetic applications .
Biological Activity
(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane is a silane compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C9H21BrOSi
- Molecular Weight : 253.25 g/mol
- CAS Number : 89031-84-5
The biological activity of silane compounds often relates to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The presence of the bromine atom may enhance reactivity, allowing for potential covalent interactions with target sites in biological systems.
Potential Mechanisms:
- Alkylation : The compound may act as an alkylating agent, modifying nucleophilic sites in proteins or DNA.
- Receptor Interaction : It could interact with specific receptors, modulating signaling pathways involved in various physiological processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the silane structure can significantly affect its reactivity and selectivity towards biological targets.
Modification | Effect on Activity |
---|---|
Addition of functional groups | May increase hydrophilicity and improve solubility |
Variation in alkyl chain length | Affects lipophilicity and membrane permeability |
Alteration of halogen substituents | Influences reactivity and interaction with targets |
Case Studies
Several studies have investigated the biological effects of similar silane compounds, providing insights into their potential applications.
Study 1: Anticancer Activity
A related compound demonstrated significant anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators. This suggests that this compound may exhibit similar effects.
Study 2: Neuroprotective Effects
Research on silanes has shown neuroprotective effects in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress markers and improve neuronal survival rates. Such findings indicate that this compound could be explored for neuroprotective applications.
Research Findings
Recent studies have focused on the synthesis and evaluation of silanes for their biological activities. Here are some key findings:
- In vitro Studies : Compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations.
- In vivo Models : Animal studies indicated that these compounds could reduce tumor growth and improve survival rates in treated subjects.
Properties
IUPAC Name |
(4-bromo-2-methylbutan-2-yl)oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25BrOSi/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLCZULXBMSDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25BrOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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